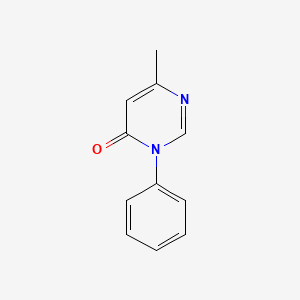

6-Methyl-3-phenylpyrimidin-4(3h)-one

Description

Structure

3D Structure

Properties

CAS No. |

53399-18-1 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

6-methyl-3-phenylpyrimidin-4-one |

InChI |

InChI=1S/C11H10N2O/c1-9-7-11(14)13(8-12-9)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

CUYJZXCENPLDLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Structural Elucidation Techniques for 6 Methyl 3 Phenylpyrimidin 4 3h One Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental in the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide a wealth of information regarding the connectivity of atoms and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 6-methyl-3-phenylpyrimidin-4(3H)-one derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In ¹H NMR spectra of pyrimidine (B1678525) derivatives, the chemical shifts (δ) of protons are indicative of their electronic environment. For instance, in a series of 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives, aromatic protons typically appear in the range of δ 7.01-7.88 ppm. nih.gov The protons of the methyl group on the pyrimidine ring of related structures show characteristic signals, such as a singlet at δ 2.19 ppm for a 12-CH₃ group in a complex chromeno[2,3-d]pyrimidine derivative. nih.gov The number of signals, their splitting patterns (multiplicity), and their integration values allow for the precise assignment of each proton in the molecule. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed for complete and unambiguous signal assignments, especially for more complex derivatives. nih.govmdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In the ¹³C-NMR spectrum of a complex chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivative containing a thienopyrimidine moiety, the methyl carbon appeared at δ 28.5 ppm, while the various carbons of the fused ring system were observed between δ 108.1 and 171.8 ppm. mdpi.com The chemical shifts of carbonyl carbons are particularly diagnostic, often appearing significantly downfield.

Table 1: Illustrative ¹H and ¹³C NMR Data for a this compound Analog

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ | 2.19 (s) | 28.5 |

| Aromatic-H | 7.01-7.88 (m) | 108.1-150.0 |

| C=O | - | >160.0 |

| Other ring carbons | - | 108.1-171.8 |

Data is representative and compiled from analogous structures. nih.govnih.govmdpi.com

Mass Spectrometry (MS) for Molecular Structure Validation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk In the analysis of this compound and its derivatives, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. sapub.org

The fragmentation of the molecular ion provides valuable structural clues. For pyrimidine derivatives, fragmentation often involves the cleavage of substituent groups and the breakdown of the heterocyclic ring. sphinxsai.com For example, in the mass spectrum of a complex pyrimidine derivative, the molecular ion was observed at m/z 496, and significant fragments were seen at m/z 428, 253, 209, and 77, corresponding to the loss of various parts of the molecule. nih.gov The presence of isotopes, such as bromine, can lead to characteristic M+2 peaks, aiding in the confirmation of the elemental composition. iosrjournals.org The fragmentation patterns are often complex and can involve multiple pathways, which can be rationalized to support the proposed structure. sphinxsai.comiosrjournals.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the molecular formula with high accuracy. nist.gov

Table 2: Representative Mass Spectrometry Fragmentation Data

| Compound Type | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| Brominated Pyrimidine Derivative | 320/322 (M⁺/M⁺+2) | 279, 212 |

| Chromeno[2,3-d]pyrimidine Derivative | 496 (M⁺) | 428, 253, 209, 77 |

Data compiled from various pyrimidine derivatives. nih.goviosrjournals.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy as Analytical Tools

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide important information about the functional groups present in a molecule and its electronic properties.

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. libretexts.org For this compound derivatives, the most prominent absorption band is typically the C=O stretching vibration of the pyrimidinone ring, which appears in the region of 1680-1722 cm⁻¹. nih.govmdpi.comlibretexts.org Other characteristic bands include C-H stretching vibrations for aromatic and aliphatic groups, and C=N and C=C stretching vibrations within the heterocyclic and phenyl rings. nih.govnih.gov For example, in a series of related compounds, C=N stretching was observed around 1639 cm⁻¹. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) are characteristic of the conjugated system of the pyrimidinone ring and any attached chromophores. researchgate.net The UV-Vis spectra of pyrimidine derivatives often exhibit multiple absorption bands corresponding to π→π* and n→π* transitions. researchgate.netscience-softcon.de The specific positions and intensities of these bands can be influenced by the substituents on the pyrimidine and phenyl rings. nih.gov

Table 3: Characteristic Spectroscopic Data for Pyrimidinone Derivatives

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value |

|---|---|---|

| IR Spectroscopy | C=O Stretch | 1680-1722 cm⁻¹ |

| IR Spectroscopy | C=N Stretch | ~1639 cm⁻¹ |

| UV-Vis Spectroscopy | λmax | Varies with substitution |

Data compiled from various pyrimidine derivatives. nih.govnih.govmdpi.comlibretexts.org

X-ray Crystallography for Solid-State Structure Determination

For derivatives of this compound, single-crystal X-ray diffraction analysis can confirm the planar or near-planar geometry of the pyrimidine ring and the relative orientation of the phenyl group. mdpi.com For example, in the structure of methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate, the pyrimidine ring was found to adopt a flattened-boat conformation. researchgate.net The analysis also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. mdpi.comresearchgate.net This information is crucial for understanding the supramolecular chemistry of these compounds. mdpi.com The crystallographic data, including unit cell dimensions, space group, and atomic coordinates, provide an unambiguous structural proof. researchgate.netresearchgate.net

Table 4: Example Crystallographic Data for a Pyrimidinone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.4927 (6) |

| b (Å) | 15.3756 (8) |

| c (Å) | 8.9240 (5) |

| β (°) | 95.932 (2) |

Data for methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. researchgate.net

Computational and Theoretical Investigations of 6 Methyl 3 Phenylpyrimidin 4 3h One

Quantum Chemical Studies on Pyrimidinone Derivatives

Quantum chemical methods are fundamental to understanding the electronic structure and reactivity of molecules. These ab initio and density functional theory (DFT) based calculations provide a detailed picture of the electron distribution, molecular orbitals, and various energetic parameters that govern the behavior of pyrimidinone derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a popular quantum chemical method for studying pyrimidinone derivatives due to its favorable balance between accuracy and computational cost. jchemrev.com DFT calculations are employed to determine the optimized molecular geometry, electronic properties, and reactivity descriptors of 6-Methyl-3-phenylpyrimidin-4(3H)-one and related compounds.

Key electronic properties that are typically investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. jchemrev.com

In a study on triazolo[1,5-a]pyrimidine derivatives, DFT calculations at the B3LYP/6-311G(df,pd) level of theory were used to investigate their ground state properties. The results indicated that the introduction of different substituents significantly influenced the electronic and structural properties of the pyrimidine (B1678525) core. jchemrev.com For instance, the presence of an electron-withdrawing nitro group was found to lower the LUMO energy and the HOMO-LUMO energy gap, suggesting an increase in reactivity. jchemrev.com Similar studies on other pyrimidine derivatives have also highlighted the role of substituents in modulating the electronic landscape of the molecule. acs.org

Table 1: Illustrative DFT-Calculated Electronic Properties of a Pyrimidinone Derivative

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is illustrative and based on typical values found in DFT studies of pyrimidinone derivatives. It does not represent experimentally verified data for this compound.

Ab Initio Methods in Pyrimidinone Research

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to studying the properties of pyrimidinone derivatives. wikipedia.orgtandfonline.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can offer highly accurate results, particularly for smaller molecular systems. wikipedia.org

Ab initio calculations are instrumental in determining precise molecular geometries, vibrational frequencies, and electronic properties. researchgate.net They are often used to validate the results obtained from more approximate methods like DFT. For instance, high-level ab initio calculations can be used to benchmark the performance of different DFT functionals for a specific class of molecules.

In the context of heterocyclic compounds like pyrimidines, ab initio methods have been used to study various aspects, including their acidities and interaction energies with other molecules. researchgate.netnih.govnih.gov For example, a study on the acidities of pyrimidines employed ab initio calculations to compute the energy difference between the parent compound and its dissociated form, leading to excellent estimates of pKa values. nih.govnih.gov While computationally more demanding than DFT, ab initio methods provide a valuable tool for obtaining a deeper and more accurate understanding of the fundamental properties of this compound.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural elucidation and characterization. rsc.org For this compound, computational spectroscopy can provide valuable information about its vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

The prediction of vibrational spectra involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. These calculated frequencies can be correlated with the experimental IR and Raman bands, aiding in the assignment of the observed spectral features to specific vibrational modes of the molecule.

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. journalijar.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can help in understanding the nature of the electronic transitions and interpreting the experimental UV-Vis spectrum. journalijar.com Studies on triazolo[1,5-a]pyrimidine derivatives have shown that TD-DFT calculations can successfully reproduce the experimental absorption spectra, providing insights into the influence of substituents on the electronic transitions. jchemrev.com

Furthermore, DFT calculations are increasingly being used to predict NMR chemical shifts. journalijar.com By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental NMR data. This is particularly useful for complex molecules where the assignment of NMR signals can be challenging.

Table 2: Illustrative Comparison of Experimental and Computationally Predicted Spectroscopic Data for a Pyrimidinone Derivative

| Spectroscopic Data | Experimental Value | Predicted Value (DFT) |

| Key IR peak (C=O stretch) | 1680 cm⁻¹ | 1695 cm⁻¹ |

| UV-Vis λmax | 280 nm | 275 nm |

| ¹H NMR (CH₃ proton) | 2.5 ppm | 2.6 ppm |

Note: The data in this table is illustrative and based on typical correlations found in computational spectroscopy studies of pyrimidinone derivatives. It does not represent experimentally verified data for this compound.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and its interactions with biological targets.

Molecular Docking for Ligand-Target Interaction Prediction and Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the key interactions that stabilize the ligand-receptor complex.

In the context of this compound, molecular docking can be used to predict its binding mode within the active site of a target protein. The docking process involves generating a large number of possible conformations and orientations of the ligand within the binding pocket and then scoring them based on a scoring function that estimates the binding affinity.

Studies on pyrimidine derivatives have successfully employed molecular docking to elucidate their binding modes with various targets. For example, pyrimidine derivatives have been docked into the active site of enzymes like ketohexokinase and cyclin-dependent kinases to understand the structural basis for their inhibitory activity. researchgate.net These studies often reveal key hydrogen bonding, hydrophobic, and electrostatic interactions that are crucial for binding. The insights gained from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

Table 3: Illustrative Molecular Docking Results for a Pyrimidinone Derivative with a Target Protein

| Parameter | Value |

| Docking Score | -8.5 kcal/mol |

| Key Interacting Residues | Asp145, Phe268, Arg302 |

| Types of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions |

Note: The data in this table is illustrative and based on typical results from molecular docking studies of pyrimidinone inhibitors. It does not represent experimentally verified data for this compound.

Tautomerism and Aromaticity Studies of Pyrimidinone Scaffolds

Tautomerism, the interconversion of constitutional isomers, is a critical phenomenon in many heterocyclic compounds, including pyrimidinones. masterorganicchemistry.comfrontiersin.org The most common form in these systems is keto-enol tautomerism, where an equilibrium exists between the keto form (containing a carbonyl group) and the enol form (containing a hydroxyl group adjacent to a double bond). masterorganicchemistry.comyoutube.com This equilibrium can be influenced by various factors, including the solvent. masterorganicchemistry.comnih.gov

The keto and enol tautomers possess distinct chemical properties. The keto form is typically more stable, but the enol form can be stabilized by factors such as intramolecular hydrogen bonding and conjugation. youtube.com The mechanism for keto-enol tautomerism can be catalyzed by either acid or base. youtube.com In acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the alpha-carbon. youtube.com In basic conditions, the alpha-carbon is deprotonated first, followed by protonation of the resulting enolate oxygen.

For pyrimidinone derivatives, the presence of different tautomeric forms can significantly impact their biological activity. frontiersin.org Computational studies, often employing Density Functional Theory (DFT), are used to investigate the relative stabilities of the tautomers and the energy barriers for their interconversion. For a novel 1,3,4-thiadiazole (B1197879) derivative containing a quinazolin-4-one moiety, a related heterocyclic system, both keto and enol forms were identified. nih.gov The equilibrium was found to be solvent-dependent, with the keto form being favored in polar aprotic solvents like DMSO, while the enol form was more prevalent in non-polar solvents like chloroform. nih.gov This was attributed to the ability of polar solvents to compete for hydrogen bonding, thereby destabilizing the intramolecularly hydrogen-bonded enol tautomer. nih.gov

Table 2: Factors Influencing Keto-Enol Tautomeric Equilibrium

| Factor | Influence on Equilibrium |

| Solvent Polarity | Polar solvents can favor the keto form by disrupting intramolecular hydrogen bonds in the enol form. nih.gov |

| Intramolecular Hydrogen Bonding | Can stabilize the enol form. youtube.com |

| Conjugation/Resonance | Extended conjugation can stabilize the enol form. youtube.com |

| Aromaticity | If the enol form gains aromaticity, its stability increases significantly. masterorganicchemistry.com |

The pyrimidine ring is a key component of many biologically active molecules, and its electronic properties, including aromaticity, are crucial for its function. researchgate.net The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a fused heterocyclic system, is considered a privileged scaffold in medicinal chemistry due to its synthetic versatility and biological activity. mdpi.comnih.gov

Computational methods are employed to assess the aromaticity of such heterocyclic systems. Techniques like Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are used to quantify the degree of aromatic character. These calculations provide insights into the electronic delocalization within the ring system.

Studies on related scaffolds, such as pyrazolo[1,5-a]pyrimidines, which are fused, rigid, and planar N-heterocyclic systems, highlight the importance of the aromatic core in mediating biological interactions. mdpi.com The electronic properties of this scaffold can be modulated through substitution at various positions, influencing its activity as, for example, a kinase inhibitor. nih.gov

Computational Elucidation of Reaction Mechanisms

For example, a theoretical study on the aqueous-phase multicomponent reaction for the synthesis of pyrido[2,3-d]pyrimidines investigated the Knoevenagel condensation step in detail. nih.gov The study compared two possible mechanisms: a base-catalyzed pathway and a pathway involving the tautomerization of Meldrum's acid. The calculations revealed that the base-catalyzed mechanism had a very high activation barrier, making it kinetically unfeasible. nih.gov In contrast, the mechanism proceeding through an enol tautomer was found to be more favorable. nih.gov

The activation strain model (ASM), also known as the distortion/interaction model, is a computational approach used to understand reaction barriers. nih.gov It decomposes the activation energy into two components: the strain energy required to deform the reactants into their transition state geometries and the interaction energy between the deformed reactants. This method has been applied to various reactions, including oxidative additions to metal catalysts. nih.gov

For a molecule like this compound, computational studies could elucidate the mechanism of its synthesis, which typically involves the condensation of a β-ketoester with an amidine or a related nitrogen-containing species. Such studies would involve calculating the energies of all reactants, intermediates, transition states, and products to determine the most likely reaction pathway.

Structure Activity Relationship Sar and Mechanistic Biological Studies of 6 Methyl 3 Phenylpyrimidin 4 3h One Scaffolds

Rational Design Principles for Pyrimidinone-Based Bioactive Compounds

The development of novel therapeutic agents based on the 6-Methyl-3-phenylpyrimidin-4(3H)-one scaffold is deeply rooted in the principles of rational drug design. This approach systematically utilizes our understanding of molecular interactions to design compounds with desired biological activities.

Rational Drug Design Strategies and Molecular Scaffolding

Rational drug design for pyrimidinone-based compounds often employs strategies like scaffold hopping and bioisosteric replacement to optimize potency, selectivity, and pharmacokinetic properties. The pyrimidinone nucleus is recognized as a promising scaffold for targeting a range of biological entities, including enzymes and receptors. For instance, in the pursuit of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, the pyrimidinone core has been identified as a key structural motif capable of significant tau phosphorylation inhibitory activities.

The fused pyrimidine (B1678525) ring system of pyrazolo[3,4-d]pyrimidines, which are structurally related to pyrimidinones, is considered a privileged scaffold for developing kinase inhibitors. This is because it acts as an isostere of the adenine (B156593) ring of ATP, enabling these molecules to mimic the binding interactions within the hinge region of kinase active sites. This similarity allows for targeted modifications to achieve selectivity towards various oncogenic kinases.

Furthermore, the pyrimidine scaffold has been successfully utilized as a surface recognition moiety in the design of histone deacetylase (HDAC) inhibitors, highlighting its versatility in molecular scaffolding. documentsdelivered.combohrium.comnih.govresearchgate.net

Pharmacophore Modeling and Generation for Pyrimidinone Derivatives

Pharmacophore modeling is a crucial computational tool in the rational design of pyrimidinone derivatives. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule's biological activity.

This technique has been instrumental in the discovery and optimization of various bioactive compounds. For example, pharmacophore models have been developed for pyridin-2(1H)-one derivatives, a related scaffold, to distinguish between anticancer and anti-fibrotic activities. These models revealed that the presence of an aromatic sub-site was linked to potent anti-cancer effects.

While specific pharmacophore models for this compound are not extensively documented in public literature, the general principles are widely applied to the broader class of pyrimidinone derivatives to guide the synthesis of new compounds with enhanced target affinity and selectivity.

Mechanistic Investigations of Molecular Interactions

Understanding the precise molecular interactions between this compound-based compounds and their biological targets is fundamental to elucidating their mechanism of action and for further optimization.

Enzyme Inhibition Mechanism Studies

The pyrimidinone scaffold has been explored as an inhibitor of various enzymes implicated in a range of diseases.

Kinases: Pyrimidinone derivatives have shown significant potential as kinase inhibitors. For example, 6-(4-Pyridyl)pyrimidin-4(3H)-ones have been developed as potent, CNS-penetrant inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in Alzheimer's disease. nih.gov Docking studies of related 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones have indicated that the piperazine (B1678402) nitrogen can form a crucial hydrogen bond with the main chain oxygen of Gln185 in the GSK-3β active site, contributing to their inhibitory activity. nih.gov Furthermore, derivatives of 6-pheny-3H-pyridazin-3-one, which incorporate a pyrimidine moiety, have been identified as novel c-Met kinase inhibitors. researchgate.net

Deacetylases: The pyrimidine scaffold is a recognized building block for histone deacetylase (HDAC) inhibitors. documentsdelivered.combohrium.comnih.govresearchgate.net These inhibitors play a vital role in transcriptional regulation and are promising therapeutic targets for cancer. documentsdelivered.comnih.govresearchgate.netnih.gov A novel hydroxy-pyrimidine scaffold has been identified as a non-selective inhibitor of multiple HDAC enzymes. nih.gov The pyrimidine moiety often serves as a surface recognition cap, interacting with the rim of the enzyme's active site. documentsdelivered.combohrium.com

Nucleotide Metabolism Enzymes: The de novo pyrimidine biosynthesis pathway is a critical metabolic route for proliferating cells, and its inhibition is a therapeutic strategy in cancer and autoimmune diseases. embopress.org The enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which catalyzes a rate-limiting step in this pathway, is a key target. embopress.org While direct inhibition by this compound is not established, the pyrimidine core of various drugs targets enzymes within nucleotide metabolism. nih.govresearchgate.netnih.gov

Glycogen Synthase Kinase-3β (GSK-3β): As mentioned previously, the pyrimidinone scaffold is a key feature in the design of GSK-3β inhibitors. nih.govnih.gov

Cyclooxygenase (COX): Pyrimidine derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. rsc.org For instance, certain 1-phenylpyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent COX-2 inhibitory activity. nih.gov Docking studies of some 4-phenylpyrimidine-2-amine derivatives have shown binding patterns comparable to the selective COX-2 inhibitor celecoxib, with the SO2Me group occupying the secondary binding pocket of the enzyme. nih.gov

In Vitro Cellular and Biochemical Activity Mechanisms

The biological effects of compounds containing the this compound scaffold are assessed through a variety of in vitro cellular and biochemical assays. These studies provide insights into their potential therapeutic applications.

Derivatives of the closely related 6-methyl-3-phenyl-4(3H)-quinazolinone scaffold have been evaluated for their in vitro antitumor and antimicrobial activities. Some of these compounds have shown selective activity against various cancer cell lines, including those from lung, colon, and breast cancers. researchgate.net Similarly, 6-ferrocenylpyrimidin-4(3H)-one derivatives have demonstrated a dose-dependent cytotoxic effect on breast cancer cell lines (MCF-7). nih.gov

In the context of inflammation, pyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Furthermore, some pyrimidine and pyrimidopyrimidine derivatives have exhibited anti-inflammatory activity through membrane stabilization or anti-hemolytic effects. nih.gov

The pro-apoptotic potential of pyrimidine-containing compounds has also been investigated. For example, certain 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas have been shown to induce apoptosis in cancer cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the levels of pro-apoptotic proteins like Bax, cytochrome C, p53, and caspases.

| Compound Class | Cell Line(s) | In Vitro Activity | Mechanism |

| 6-Methyl-3-phenyl-4(3H)-quinazolinone derivatives | Various cancer cell lines | Antitumor | Selective cytotoxicity researchgate.net |

| 6-Ferrocenylpyrimidin-4(3H)-one derivatives | MCF-7 (breast cancer) | Cytotoxic | Dose-dependent toxicity nih.gov |

| Morpholinopyrimidine derivatives | LPS-stimulated RAW 264.7 macrophages | Anti-inflammatory | Inhibition of NO, iNOS, and COX-2 expression nih.gov |

| 1-(2-Methyl-6-arylpyridin-3-yl)-3-phenylureas | HCT-116 (colon cancer) | Anticancer | Induction of apoptosis |

Cellular Pathway Modulation by this compound Analogs

Derivatives of the pyrimidine scaffold are known to exert their biological effects by modulating various cellular pathways, often through the inhibition of key enzymes. nih.gov Certain pyrimidinone analogs have been identified as potent and selective inhibitors of adenylyl cyclase type 1 (AC1), an enzyme involved in signaling for chronic pain. nih.gov Structure-activity relationship (SAR) studies on a pyrazolylpyrimidinone scaffold led to the development of analogs with significant potency against AC1 while maintaining selectivity over other isoforms like AC8. nih.gov

Furthermore, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial drivers of cell proliferation. nih.govresearchgate.net Specifically, pyrido[2,3-d]pyrimidine analogs have been identified as potent inhibitors of CDK4/6, which act as a critical checkpoint in the transition from the G1 (growth) to the S (synthesis) phase of the cell cycle. researchgate.netrsc.org The inhibition of these kinases can halt abnormal cell proliferation, a hallmark of cancer. researchgate.net Some thieno-pyrimidine derivatives have also been reported as inhibitors of kinases and proteases. nih.gov

In the context of antiviral activity, a primary mechanism for pyrimidine analogs is the inhibition of viral nucleic acid synthesis. nih.gov This can occur through the inhibition of pyrimidine biosynthesis itself. For instance, inhibitors of the host enzyme dihydroorotate dehydrogenase (DHODH) deplete the pyrimidine pool necessary for viral replication, demonstrating broad-spectrum antiviral potential. nih.govrupress.org

| Compound Class | Modulated Pathway/Target | Biological Effect |

| Pyrazolylpyrimidinones | Adenylyl Cyclase 1 (AC1) Inhibition | Potential for chronic pain treatment |

| Pyrido[2,3-d]pyrimidines | Cyclin-Dependent Kinase (CDK4/6) Inhibition | Anticancer (cell cycle arrest) |

| Thieno-pyrimidines | Kinase and Protease Inhibition | Anticancer |

| General Pyrimidine Analogs | Dihydroorotate Dehydrogenase (DHODH) Inhibition | Broad-spectrum antiviral |

Mechanisms of Apoptosis Induction and Cell Cycle Regulation in Cancer Cell Lines

A significant facet of the anticancer activity of this compound analogs is their ability to induce programmed cell death (apoptosis) and regulate the cell cycle in cancer cells.

Apoptosis Induction: Several pyrimidine derivatives have been shown to trigger apoptosis through various mechanistic pathways. One study on pyrido[2,3-d]pyrimidine derivatives demonstrated that they induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells by upregulating pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2. researchgate.net Some of these compounds also activate caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.netrsc.org Mechanistic studies of a pyrimidine derivative with an aryl urea (B33335) moiety showed it induced apoptosis by causing a loss of mitochondrial membrane potential and upregulating Bax and cleaved PARP. nih.gov Similarly, thieno[2,3-d]pyrimidin-4(3H)-one analogs have been found to induce apoptosis in lung cancer cells by regulating the expression of Bcl-2, Bax, and activating caspase-3. nih.gov

Cell Cycle Regulation: The progression of the cell cycle is tightly controlled by cyclin-dependent kinases (CDKs). nih.gov Analogs of this compound can effectively halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

G1 Arrest: Certain pyrido[2,3-d]pyrimidine derivatives function as CDK4/6 inhibitors, causing cell cycle arrest in the G1 phase. researchgate.netrsc.org This prevents the cell from entering the DNA synthesis (S) phase, thereby blocking proliferation. researchgate.net

G2/M Arrest: Other pyrimidine derivatives have been found to arrest the cell cycle at the G2/M checkpoint. nih.gov For instance, some indenopyrazole compounds, which can be structurally related to pyrimidine derivatives, induce G2/M cell cycle arrest, likely through tubulin polymerization inhibition. nih.gov This prevents the cell from entering mitosis.

The ability of a single compound to both induce apoptosis and arrest the cell cycle highlights the multifaceted approach by which these scaffolds can exert their anticancer effects. researchgate.netnih.gov

| Compound Class | Cancer Cell Line | Mechanism | Effect |

| Pyrido[2,3-d]pyrimidines | PC-3 (Prostate), MCF-7 (Breast) | Upregulation of Bax, p53; Downregulation of Bcl-2; CDK4/6 inhibition | Apoptosis, G1 Cell Cycle Arrest researchgate.net |

| Pyrimidine-Aryl Urea Hybrids | SW480 (Colon) | Loss of mitochondrial membrane potential; Upregulation of Bax | Apoptosis, G2/M Cell Cycle Arrest nih.gov |

| Thieno[2,3-d]pyrimidin-4(3H)-ones | A549 (Lung) | Regulation of Bcl-2/Bax; Caspase-3 activation | Apoptosis nih.gov |

| Fused Chromenopyrimidines | MCF-7 (Breast) | Increased pre-G1 apoptotic cells | Apoptosis, G1 Cell Cycle Arrest nih.govmdpi.com |

Mechanistic Insights into Antimicrobial Action (e.g., Antibacterial, Antifungal)

The pyrimidine scaffold is a cornerstone in the development of new antimicrobial agents due to its presence in numerous endogenous substances, allowing for interaction with genetic material and enzymes. nih.gov

Antibacterial Mechanisms: The antibacterial action of pyrimidine derivatives often involves targeting essential cellular processes. Thieno[2,3-d]pyrimidinediones have shown potent activity against multi-drug resistant Gram-positive bacteria, including MRSA and VRE. nih.gov While the exact mechanism for these specific compounds is still under investigation, related thieno-pyrimidines are known to inhibit enzymes involved in folate synthesis, such as dihydrofolate reductase, which is a validated antibacterial target. nih.gov The structural characteristics of the pyrimidine derivatives, such as the presence of electron-withdrawing or -donating substituents, can influence their lipophilicity, which in turn affects their permeability across the bacterial cell membrane. researchgate.net

Antifungal Mechanisms: The mechanisms of antifungal action for pyrimidine-based compounds are diverse.

Ergosterol Synthesis Inhibition: Azole antifungals, a related class of heterocycles, function by inhibiting lanosterol (B1674476) 14α-demethylase, an enzyme critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

Disruption of ER Homeostasis: A novel pyrimidine-based scaffold was identified to have broad-spectrum anti-mold activity by disrupting endoplasmic reticulum (ER) homeostasis in Aspergillus fumigatus. asm.org

Macromolecular Synthesis Inhibition: 5-fluorocytosine, a pyrimidine analog, acts by inhibiting the synthesis of macromolecules within the fungal cell. nih.gov

Inhibition of Adhesion: Some pyrimidine derivatives exhibit antibiofilm activity against Candida albicans, suggesting they may interfere with adhesion-related mechanisms. acs.org

The specific substitutions on the pyrimidine ring play a crucial role in determining the potency and spectrum of antimicrobial activity. mdpi.com For instance, thiopyrimidine compounds have often been observed to have stronger antimicrobial activity than their pyrimidinone counterparts. mdpi.com

| Compound Class | Organism Type | Proposed Mechanism of Action |

| Thieno[2,3-d]pyrimidinediones | Gram-positive bacteria (MRSA, VRE) | Inhibition of essential enzymes (e.g., folate pathway) nih.gov |

| General Pyrimidine Derivatives | Bacteria, Fungi | Alteration of cell membrane permeability researchgate.net |

| Pyrimidine-based Scaffolds | Aspergillus fumigatus (mold) | Disruption of Endoplasmic Reticulum (ER) homeostasis asm.org |

| 5-fluorocytosine (analog) | Fungi | Inhibition of macromolecular synthesis nih.gov |

| Pyrimidine Derivatives | Candida albicans (yeast) | Inhibition of biofilm formation/adhesion acs.org |

Mechanisms of Antiviral Activity (e.g., Viral Replication Inhibition)

Synthetic pyrimidine nucleoside analogs are a significant class of antiviral drugs that function by inhibiting viral replication. youtube.com Their mechanism often involves mimicking natural nucleosides, the building blocks of DNA and RNA. youtube.com

A primary mechanism is the inhibition of the virally encoded RNA-dependent RNA polymerase (RdRp). nih.gov After entering a host cell, the nucleoside analog is converted into its active triphosphate form. nih.gov This active form is then recognized by the viral polymerase and incorporated into the growing viral RNA or DNA chain. nih.gov This incorporation can lead to two main outcomes:

Chain Termination: The analog, once incorporated, prevents the addition of further nucleotides, effectively stopping the replication of the viral genome. nih.gov

Mutagenesis: The incorporated analog causes errors in the genetic code during subsequent rounds of replication, leading to non-functional viral proteins and particles. nih.gov

Another key antiviral strategy involving pyrimidine analogs targets the host cell's metabolic pathways. RNA viruses, in particular, rely on a high supply of nucleoside triphosphates from the host for their replication. nih.gov By inhibiting host enzymes involved in the de novo synthesis of pyrimidines, such as dihydroorotate dehydrogenase (DHODH), these compounds can deplete the intracellular pool of pyrimidines available to the virus. nih.govrupress.org This limitation of essential building blocks effectively stalls viral replication. rupress.org This approach has shown synergistic effects when combined with direct-acting nucleoside analogs. nih.gov

| Mechanism | Description | Example Target |

| Direct-Acting (Nucleoside Analogs) | Mimic natural nucleosides, get incorporated into the viral genome by viral polymerases, leading to chain termination or mutagenesis. nih.govyoutube.com | Viral RNA-dependent RNA polymerase (RdRp) nih.gov |

| Host-Targeting (Metabolism) | Inhibit host enzymes responsible for pyrimidine biosynthesis, depleting the nucleotide pool required for viral replication. nih.govrupress.org | Dihydroorotate dehydrogenase (DHODH) nih.gov |

Mechanisms of Anticancer Activity in Cell Lines (e.g., Growth Inhibition, Invasion Suppression)

The anticancer properties of this compound analogs are multifaceted, targeting several key processes involved in cancer cell proliferation and survival.

One of the most significant mechanisms is the inhibition of tubulin polymerization . nih.gov Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), structure, and transport. Certain pyrimidine-based compounds, particularly diaryl-substituted pyrazolo[3,4-d]pyrimidines and 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, act as tubulin polymerization inhibitors. nih.govacs.org By binding to tubulin, these agents prevent its assembly into microtubules. This disruption of microtubule dynamics leads to a cascade of events, including cell cycle arrest (typically at the G2/M phase) and the induction of apoptosis. nih.govacs.org

Another crucial mechanism is the inhibition of protein kinases . rsc.org Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a common feature of cancer. Pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of various kinases, including:

Cyclin-Dependent Kinases (CDK4/6): As mentioned previously, inhibition of these kinases halts the cell cycle. researchgate.netrsc.org

Tyrosine Kinases: Some derivatives inhibit tyrosine kinases like the one associated with the p210Bcr-Abl oncoprotein, which is characteristic of chronic myelogenous leukemia. rsc.org

Furthermore, some thienopyrimidine derivatives have been shown to induce cancer cell death through the generation of reactive oxygen species (ROS) and the induction of mitotic catastrophe . nih.gov Mitotic catastrophe is a form of cell death that occurs during mitosis as a result of premature or improper chromosome segregation. nih.gov The ability of some compounds to induce cell death even in apoptosis-resistant cells (e.g., those lacking Bax/Bak) by triggering mitotic catastrophe represents a valuable therapeutic strategy. nih.gov

| Mechanism | Molecular Target/Process | Consequence for Cancer Cell |

| Tubulin Polymerization Inhibition | Tubulin protein | Disruption of microtubule dynamics, G2/M cell cycle arrest, apoptosis nih.govacs.org |

| Protein Kinase Inhibition | Cyclin-Dependent Kinases (CDK4/6), Tyrosine Kinases | Cell cycle arrest, inhibition of proliferation signals researchgate.netrsc.org |

| Induction of Oxidative Stress | Cellular redox balance | Generation of reactive oxygen species (ROS), apoptosis nih.gov |

| Induction of Mitotic Catastrophe | Mitosis | Cell death during failed cell division nih.gov |

Mechanistic Basis of Anti-inflammatory Activity (e.g., COX Inhibition)

The anti-inflammatory effects of many pyrimidine derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov COX enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), such as prostaglandin (B15479496) E2 (PGE2), which are key mediators of inflammation, pain, and fever. nih.gov

There are two main isoforms of the COX enzyme:

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in physiological functions like protecting the stomach lining and maintaining kidney blood flow.

COX-2: This isoform is typically induced at sites of inflammation and is the primary source of prostaglandin production in inflammatory responses. nih.gov

Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2. However, the inhibition of COX-1 is associated with common side effects like gastrointestinal irritation. Therefore, a key goal in medicinal chemistry has been to develop selective COX-2 inhibitors.

Several pyrimidine derivatives have been designed and evaluated as selective COX-2 inhibitors. mdpi.comnih.gov By preferentially inhibiting the COX-2 enzyme, these compounds can reduce the production of inflammatory prostaglandins at the site of inflammation while having minimal impact on the protective functions of COX-1, potentially leading to a better safety profile. nih.govmdpi.com Studies have shown that certain pyrimidine derivatives exhibit high selectivity towards COX-2, with performance comparable to or even outperforming established drugs like meloxicam. mdpi.comnih.gov

| Enzyme | Function | Role of Pyrimidine Inhibitors |

| COX-1 | Produces prostaglandins for physiological functions (e.g., gastric protection). | Ideally, pyrimidine inhibitors show low activity against COX-1 to minimize side effects. |

| COX-2 | Induced during inflammation; produces prostaglandins that mediate pain and swelling. nih.gov | Pyrimidine derivatives selectively inhibit COX-2 to reduce inflammation. mdpi.comnih.gov |

Antioxidant Mechanisms and Radical Scavenging Properties

Pyrimidine derivatives have demonstrated notable antioxidant potential, primarily through their ability to act as free radical scavengers. nih.gov Oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. nih.gov Antioxidants mitigate this damage by neutralizing free radicals. nih.gov

The principal mechanism by which pyrimidine derivatives exert their antioxidant effect is through hydrogen atom transfer (HAT) . frontiersin.org In this process, the antioxidant molecule donates a hydrogen atom to a highly reactive free radical, thereby stabilizing the radical and terminating the damaging chain reaction. frontiersin.org The pyrimidine derivative itself becomes a radical, but it is much less reactive and less harmful.

The radical scavenging activity of these compounds is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govarxiv.org In this test, an antioxidant compound reduces the stable, purple-colored DPPH radical to a yellow-colored, non-radical form. The extent of this color change is a measure of the compound's scavenging ability. nih.gov

Structure-activity relationship studies have shown that the antioxidant capacity of pyrimidine derivatives is influenced by the nature and position of substituents on the pyrimidine ring. nih.gov

The presence of electron-donating groups, such as amine (-NH2) or hydroxyl (-OH) groups, on the phenyl rings attached to the core can significantly enhance antioxidant activity. frontiersin.org

In addition to direct radical scavenging, some pyrimidine derivatives have been shown to reduce ROS levels within cells under inflammatory conditions, further confirming their antioxidant properties in a biological context. mdpi.comnih.gov

| Method | Principle | Role of Pyrimidine Derivative |

| Hydrogen Atom Transfer (HAT) | Donating a hydrogen atom to neutralize a free radical. frontiersin.org | Acts as the hydrogen donor. |

| DPPH Assay | Reduction of the stable DP_P_H radical (purple) to its non-radical form (yellow). nih.govarxiv.org | Serves as the reducing agent that scavenges the DPPH radical. |

| Cellular ROS Reduction | Decreasing the levels of reactive oxygen species inside cells. mdpi.com | Acts to mitigate oxidative stress in a biological environment. |

In Silico Prediction of Biological Activity and ADME Profiles

In the contemporary drug discovery and development landscape, computational, or in silico, methods are indispensable tools for the early assessment of a compound's potential therapeutic efficacy and pharmacokinetic profile. These predictive models allow for the rapid screening of large libraries of chemical structures, prioritizing candidates for synthesis and further experimental testing. This section explores the application of such computational tools to the this compound scaffold, focusing on the prediction of its biological activity spectrum and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Computational Screening for Biological Activity Spectra (e.g., GUSAR, PASS Online)

Predicting the full range of biological activities for a novel compound is a significant challenge. Computational tools like GUSAR (General Unrestricted Structure-Activity Relationships) and PASS (Prediction of Activity Spectra for Substances) Online have emerged as valuable resources in this domain. These programs analyze the structure of a query molecule and compare it to a vast database of known bioactive compounds to predict its likely biological effects.

The PASS Online tool, for instance, provides a "biological activity spectrum" for a given compound, which is a list of potential biological activities with corresponding probabilities. The prediction is based on the structure-activity relationships of over 300,000 organic compounds with known biological activities. The output is presented as a list of activities with a Pa (probability to be active) and Pi (probability to be inactive) value. A Pa value greater than 0.7 suggests a high likelihood of observing the activity experimentally, while a Pa value between 0.5 and 0.7 indicates a moderate probability.

Antihypertensive agents

Antibacterial agents

Antifungal agents

Anti-inflammatory agents

Anticancer agents

For instance, research on thieno[2,3-d]pyrimidin-4(3H)-one derivatives has shown promising antibacterial and antifungal activities. bohrium.com Similarly, certain pyrazole-fused pyrimidine derivatives have exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.org These findings suggest that the this compound scaffold could also be predicted to possess a range of similar biological activities, making it a prime candidate for computational screening to identify its most promising therapeutic applications.

Table 1: Illustrative Biological Activities Predicted for Pyrimidin-4(3H)-one Scaffolds

| Predicted Biological Activity | Basis of Prediction |

| Antihypertensive | Analogues like fimasartan (B1672672) show potent activity. researchgate.net |

| Antibacterial | Observed in various thieno[2,3-d]pyrimidin-4(3H)-one derivatives. bohrium.com |

| Antifungal | Demonstrated by thieno[2,3-d]pyrimidin-4(3H)-one derivatives. bohrium.com |

| Anti-inflammatory | A known activity of many heterocyclic compounds. |

| Anticancer | A common target for novel heterocyclic compounds. |

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

A crucial aspect of drug development is understanding a compound's pharmacokinetic profile, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools are widely used to assess the "drug-likeness" of a compound early in the discovery process, helping to avoid costly late-stage failures. These tools calculate various physicochemical and pharmacokinetic parameters based on the molecule's structure.

Numerous computational models and software platforms, such as SwissADME, ADMETlab, and pkCSM, are available to predict a wide array of ADME properties. These predictions are based on quantitative structure-property relationships (QSPR) derived from large datasets of experimentally determined ADME data.

For the this compound scaffold, a theoretical ADME profile can be generated to guide its development. Key parameters that are typically evaluated include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and adherence to Lipinski's Rule of Five are predicted to assess oral bioavailability.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) help to understand where the compound will travel in the body.

Metabolism: The prediction of cytochrome P450 (CYP) enzyme inhibition and sites of metabolism is crucial to identify potential drug-drug interactions and metabolic liabilities.

Excretion: Parameters such as total clearance and renal organic cation transporter (OCT2) inhibition can provide insights into how the compound is eliminated from the body.

While a specific, experimentally validated ADME profile for this compound is not publicly documented, in silico predictions for structurally similar pyrimidinone derivatives are often reported in the literature. These studies generally aim to optimize the ADME properties of lead compounds to enhance their therapeutic potential. For example, a study on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones highlighted significant variations in solubility and permeability based on structural modifications. google.com

Table 2: Key In Silico ADME Parameters and Their Significance

| ADME Parameter | Significance in Drug Development |

| Absorption | |

| Lipinski's Rule of Five | Assesses "drug-likeness" and potential for oral bioavailability. |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. |

| Distribution | |

| Blood-Brain Barrier (BBB) Penetration | Determines if a compound can reach the central nervous system. |

| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available for therapeutic action. |

| Metabolism | |

| Cytochrome P450 (CYP) Inhibition | Predicts the potential for drug-drug interactions. |

| Excretion | |

| Total Clearance | Indicates the rate at which a drug is removed from the body. |

The application of these in silico tools to the this compound scaffold would provide a foundational understanding of its potential as a drug candidate, guiding synthetic efforts toward analogues with optimized biological activity and favorable pharmacokinetic profiles.

Advanced Applications and Derivatization for Specialized Research

Development of 6-Methyl-3-phenylpyrimidin-4(3H)-one Derivatives as Molecular Probes in Biological Systems

The development of molecular probes is crucial for visualizing and understanding complex biological processes. The pyrimidinone core, including derivatives of this compound, offers a robust framework for designing such probes, particularly those based on fluorescence. By chemically modifying the pyrimidinone scaffold, researchers can create molecules that target specific enzymes or cellular components and report on their presence or activity through changes in their optical properties. mdpi.com

A common strategy involves attaching a fluorophore to the pyrimidinone structure. For instance, derivatives have been designed as fluorescent inhibitors for enzymes like cyclooxygenase-2 (COX-2), which is often overexpressed in cancer cells. researchgate.netrsc.org These probes typically consist of a pyrimidine-based selective inhibitor linked to a fluorescent reporter group, such as 7-nitrobenzofurazan (NBD). researchgate.netrsc.org The resulting conjugate can selectively bind to the target enzyme, allowing for its visualization within cells using techniques like confocal microscopy. rsc.org The design of these probes is highly modular, allowing for fine-tuning of both the targeting moiety and the fluorescent signal for optimal performance. mdpi.com

Research in this area focuses on synthesizing and characterizing novel fluorescent derivatives, optimizing their photophysical properties, and validating their use in biological systems. Key research findings include the synthesis of pyrimidine-based probes that can selectively detect and image specific enzymes in cancer cell lines, providing valuable tools for diagnostic and therapeutic research. researchgate.netrsc.org

Table 1: Examples of Pyrimidine-Based Fluorescent Probes and Their Properties

| Probe Type | Target | Fluorophore | Key Characteristics | Reference |

|---|---|---|---|---|

| Pyrimidine-based COX-2 Inhibitor | COX-2 Enzyme | 7-nitrobenzofurazan (NBD) | Enables selective visualization of COX-2 in cancer cell lines. | researchgate.net, rsc.org |

| Aminopyridine Derivatives | General cellular imaging | Intrinsic fluorescence | Quantum yields can be modulated by substituent groups; some derivatives show high quantum yields (e.g., >0.40). | mdpi.com |

| Pre-fluorescence Aminopyridine | Bioorthogonal labeling | Activated by click-chemistry | Non-fluorescent probe becomes highly fluorescent after reacting with a specific target (e.g., an alkyne). | mdpi.com |

Applications of Pyrimidinone Scaffolds in Materials Science and Supramolecular Chemistry

The structural features of pyrimidinone scaffolds make them valuable building blocks in materials science and supramolecular chemistry. mdpi.com Their ability to form predictable, non-covalent interactions, such as hydrogen bonds and π-π stacking, allows for the self-assembly of molecules into highly ordered, functional superstructures. nih.govresearchgate.net

In supramolecular chemistry, pyrimidinone derivatives are studied for their capacity to form well-defined aggregates. youtube.com The arrangement of hydrogen bond donors and acceptors in the pyrimidinone ring facilitates the formation of base-pair-like structures, similar to those found in DNA. nih.gov These interactions can be used to construct complex architectures like molecular ribbons and ladders. nih.govresearchgate.net The phenyl and methyl groups on the this compound scaffold can also participate in π-π stacking and hydrophobic interactions, which further stabilize these supramolecular assemblies. nih.govyoutube.com

In materials science, these self-assembly properties are exploited to create novel materials with tailored characteristics. Pyrimidinone-containing polymers and gels can exhibit properties like shape memory and stimuli-responsiveness. youtube.com The incorporation of pyrimidinone units into larger molecular frameworks can influence the material's thermal stability, electronic properties, and morphology, making them candidates for applications in organic electronics and smart materials. mdpi.com The development of small-molecule organic fluorophores based on pyrimidine (B1678525) scaffolds is a significant area of research for creating materials with unique photophysical properties. mdpi.com

Pyrimidinone-Derived Ligands in Catalysis Research

The nitrogen atoms within the pyrimidinone ring and the oxygen of the carbonyl group make the this compound scaffold an excellent candidate for use as a ligand in coordination chemistry and catalysis. nih.gov By coordinating to a metal center, these ligands can influence the metal's electronic properties and steric environment, thereby modulating its catalytic activity and selectivity.

Pyrimidinone-derived ligands have been employed in a variety of catalytic systems. For example, they can be used to cap metal nanoparticles, such as gold (Au) and platinum (Pt), creating stabilized catalysts with specific functionalities. nih.gov In one study, a pyrimidine-based Schiff base ligand was used to prepare metal nanoparticles that demonstrated catalytic potential in addition to other activities. nih.gov

Furthermore, pyrimidine scaffolds are integral to the synthesis of more complex catalytic structures like metal-organic frameworks (MOFs). nih.gov These porous materials have applications in heterogeneous catalysis, where the pyrimidine units can act as structural linkers or as functional sites for catalytic reactions. nih.gov Researchers have developed iridium-pincer complexes and other transition metal catalysts for the sustainable synthesis of pyrimidine derivatives, highlighting the reciprocal relationship between pyrimidines and catalysis. acs.orgcapes.gov.br The field continues to explore new pyrimidinone-derived ligands for reactions such as cross-coupling, condensation, and multicomponent reactions, aiming to develop more efficient and selective catalysts. nih.govbenthamscience.com

Table 2: Pyrimidinone Scaffolds in Catalysis

| Catalyst System | Role of Pyrimidinone Scaffold | Type of Catalysis | Example Application | Reference |

|---|---|---|---|---|

| Pyrimidine-capped Nanoparticles (Au, Pt) | Stabilizing ligand | Nanocatalysis | Used in reactions requiring stabilized metal nanoparticles. | nih.gov |

| Iron-Based Nanoparticles | Part of the synthesized product scaffold | Heterogeneous Catalysis | Synthesis of pyrano[2,3-d]pyrimidinediones. | nih.gov |

| Iridium-Pincer Complexes | Target product of catalysis | Homogeneous Catalysis | Multicomponent synthesis of substituted pyrimidines from alcohols. | acs.org, capes.gov.br |

| Bimetallic-Organic Frameworks (MOFs) | Component of the target product | Heterogeneous Catalysis | Preparation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. | nih.gov |

Analytical Method Development for Detection and Quantification of Pyrimidinones in Research Matrices

Accurate detection and quantification of pyrimidinone derivatives in various research matrices, such as biological fluids or reaction mixtures, are essential for evaluating their efficacy and fate. Several advanced analytical techniques have been developed for this purpose, with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) being the most prominent. researchgate.net

Methods based on HPLC coupled with ultraviolet (UV) or fluorescence detectors are widely used. nih.gov For fluorescent pyrimidinone derivatives, HPLC with fluorescence detection offers high sensitivity and specificity. nih.gov For non-fluorescent compounds, UV detection is a reliable alternative. The chromatographic conditions, including the choice of column (typically reversed-phase) and mobile phase composition, are optimized to achieve good separation from other components in the matrix. nih.gov

For even greater sensitivity and structural confirmation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique allows for the selective detection of the target pyrimidinone based on its specific mass-to-charge ratio (m/z) and its fragmentation pattern. nih.gov Ion-pairing reversed-phase UPLC-MS/MS has been successfully used for the comprehensive analysis of related pyrimidine compounds in complex biological samples. nih.gov The development of these analytical methods involves rigorous validation, including assessment of linearity, precision, accuracy, and limits of detection and quantification, to ensure reliable results in research settings. researchgate.netnih.gov

Table 3: Analytical Methods for Pyrimidinone Detection

| Technique | Principle | Advantages | Common Applications | Reference |

|---|---|---|---|---|

| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Robust, widely available, good for quantification. | Routine analysis of reaction mixtures and purity assessment. | researchgate.net |

| HPLC-Fluorescence | Separation by chromatography, detection of fluorescent compounds. | Highly sensitive and selective for fluorescent derivatives. | Quantification of fluorescent probes in biological samples. | nih.gov |

| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio and fragmentation. | Extremely sensitive and specific, provides structural confirmation. | Metabolite profiling, quantification in complex matrices like plasma or cell lysates. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography, detection by MS. | High resolution for volatile and thermally stable compounds. | Analysis of derivatized pyrimidines. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methyl-3-phenylpyrimidin-4(3H)-one derivatives?

- Methodology : Derivatives are synthesized via alkylation of 6-methyl-2-thiopyrimidin-4(3H)-one using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃/EtOH or MeONa/MeOH). Subsequent substitution with aromatic amines at 140°C yields target compounds.

- Example : Synthesis of 2-arylaminopyrimidines (e.g., compounds 3.1–3.9) achieved yields >80% using this approach .

- Characterization : Confirmed via ¹H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm), elemental analysis, and chromatomass spectrometry .

Q. How are structural and purity analyses performed for this compound?

- Techniques :

- ¹H NMR : Identifies substituent integration and regiochemistry.

- Elemental Analysis : Validates molecular composition (e.g., C, H, N content).

- Chromatomass Spectrometry : Confirms molecular mass and purity (>95% by HPLC) .

Q. What solvents are suitable for recrystallization or reaction optimization?

- Solubility : Insoluble in water; readily dissolves in dioxane and dimethylformamide (DMF). Recrystallization typically uses ethanol or methanol .

Advanced Research Questions

Q. How can functionalization of the pyrimidinone core (e.g., nitration) be optimized?

- Key Findings : Nitration of 6-hydroxy-2-methylpyrimidin-4(3H)-one in 72–82% H₂SO₄ is influenced by nitrogen oxides, which modulate reaction kinetics.

- Recommendations : Adjust sulfuric acid concentration and NOₓ levels to control nitro/nitroso product ratios. Monitor via TLC or HPLC .

Q. What challenges arise in X-ray crystallographic analysis of pyrimidinone derivatives?

- Crystallographic Refinement : Use SHELXL for high-resolution data. For disordered structures (e.g., rotational isomers), apply restraints (ISOR, DELU) and validate using R-factor convergence (e.g., R₁ < 0.05 for high-quality datasets) .

- Example : A related pyrimidinone exhibited mean C–C bond length = 0.003 Å and R-factor = 0.035 in SHELXL-refined structures .

Q. How to resolve contradictions in spectroscopic vs. crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.